molecular formula C12H16N2O2 B3316669 1-(3-Aminobenzoyl)piperidin-4-OL CAS No. 954264-64-3

1-(3-Aminobenzoyl)piperidin-4-OL

Cat. No.: B3316669
CAS No.: 954264-64-3
M. Wt: 220.27 g/mol
InChI Key: YHDICOKYAMILRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminobenzoyl)piperidin-4-OL is a chemical compound that belongs to the family of piperidine derivatives. It has a molecular formula of C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminobenzoyl)piperidin-4-OL typically involves the reaction of 3-aminobenzoic acid with piperidin-4-ol under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the carboxyl group of 3-aminobenzoic acid and the amine group of piperidin-4-ol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminobenzoyl)piperidin-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 1-(3-Aminobenzoyl)piperidin-4-OL involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an antagonist or inhibitor, blocking the activity of certain proteins or pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Aminobenzoyl)piperidin-4-OL is unique due to the presence of both the aminobenzoyl and piperidin-4-ol moieties, which confer specific chemical and biological properties.

Properties

IUPAC Name

(3-aminophenyl)-(4-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-3-1-2-9(8-10)12(16)14-6-4-11(15)5-7-14/h1-3,8,11,15H,4-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDICOKYAMILRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of (4-hydroxypiperidin-1-yl)(3-nitrophenyl)methanone (1 g, 4.00 mmol) and Pd—C (10%, 0.425 g,) in Methanol (10 ml) was added triethylsilane (3.19 ml, 19.98 mmol) dropwise at room temperature. The reaction mixture was filtered through celite bed. The filtrate was concentrated under vacuum to give the title compound. (0.8 gm)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.19 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.425 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminobenzoyl)piperidin-4-OL
Reactant of Route 2
Reactant of Route 2
1-(3-Aminobenzoyl)piperidin-4-OL
Reactant of Route 3
Reactant of Route 3
1-(3-Aminobenzoyl)piperidin-4-OL
Reactant of Route 4
Reactant of Route 4
1-(3-Aminobenzoyl)piperidin-4-OL
Reactant of Route 5
Reactant of Route 5
1-(3-Aminobenzoyl)piperidin-4-OL
Reactant of Route 6
Reactant of Route 6
1-(3-Aminobenzoyl)piperidin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.